molecular formula C10H10F2O2 B13069398 3,3-Difluoro-2-(4-methoxyphenyl)propanal

3,3-Difluoro-2-(4-methoxyphenyl)propanal

Cat. No.: B13069398
M. Wt: 200.18 g/mol
InChI Key: RBJXSBSVNSMWNW-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-(4-methoxyphenyl)propanal is a chemical compound belonging to the family of aldehydes. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-(4-methoxyphenyl)propanal typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate or manganese dioxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting aldehyde is then purified using chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(4-methoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3,3-Difluoro-2-(4-methoxyphenyl)propanoic acid.

    Reduction: 3,3-Difluoro-2-(4-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a starting material for the synthesis of other compounds with potential therapeutic applications.

    Biology: It has been studied for its antibacterial and antifungal properties.

    Medicine: Research has explored its anticancer properties and its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3,3-Difluoro-2-(4-methoxyphenyl)propanal is not fully understood. it is believed to exert its biological effects by interacting with cellular proteins and enzymes. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluoro-4-methoxyphenyl)propanal
  • 2-(4-Methoxyphenyl)propanal
  • 3-(2-Methoxyphenyl)propanal

Uniqueness

3,3-Difluoro-2-(4-methoxyphenyl)propanal is unique due to the presence of two fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of new therapeutic agents and materials.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3,3-difluoro-2-(4-methoxyphenyl)propanal

InChI

InChI=1S/C10H10F2O2/c1-14-8-4-2-7(3-5-8)9(6-13)10(11)12/h2-6,9-10H,1H3

InChI Key

RBJXSBSVNSMWNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C=O)C(F)F

Origin of Product

United States

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